2-Pyridylethylamine Exhibits Significantly Lower Maximal Efficacy (Partial Agonism) Relative to Histamine and 2-Thiazolylethylamine at H1 Receptors
In DDT1MF-2 hamster vas deferens smooth muscle cells, 2-pyridylethylamine demonstrated EC50 of 85 µM with maximal response reaching only approximately 65% of histamine's maximal effect (histamine = 100%) [1]. In contrast, 2-thiazolylethylamine (EC50 = 42 µM) produced a maximal response of similar magnitude to histamine [1]. Nα-methylhistamine (EC50 = 72 µM) also exhibited reduced maximal response comparable to 2-pyridylethylamine [1]. This partial agonist behavior is further corroborated in mouse hypothalamic neurons where 2-pyridylethylamine and betahistine displayed only partial agonist activity with lower potency than histamine [2].
| Evidence Dimension | H1 receptor functional efficacy (inositol phosphate accumulation) |
|---|---|
| Target Compound Data | 2-Pyridylethylamine: EC50 = 85 µM; maximal response ≈65% of histamine |
| Comparator Or Baseline | Histamine: EC50 = 27 µM, maximal response = 100%; 2-Thiazolylethylamine: EC50 = 42 µM, maximal response ≈100% |
| Quantified Difference | 2-Pyridylethylamine EC50 is 3.1× higher (weaker potency) than histamine and 2.0× higher than 2-thiazolylethylamine; maximal efficacy is 35% lower than histamine and 2-thiazolylethylamine |
| Conditions | DDT1MF-2 hamster vas deferens smooth muscle cell line; [³H]-inositol phosphate accumulation assay |
Why This Matters
This partial agonist profile makes 2-pyridylethylamine suitable for studies requiring submaximal H1 receptor activation, distinguishing it from full agonists when partial efficacy is the experimental objective.
- [1] Dickenson JM, Hill SJ. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties. Br J Pharmacol. 1993;108(1):196-203. doi:10.1111/j.1476-5381.1993.tb13462.x View Source
- [2] Tabarean IV. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. Br J Pharmacol. 2013;170(2):415-425. doi:10.1111/bph.12286 View Source
